Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable precursor with a methylating agent. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems can also reduce the risk of human error and improve safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylate form, which can then interact with enzymes or receptors. The spiro-connected oxirane ring may also play a role in its biological activity by interacting with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-oxaspiro[2.5]octane-2-carboxylate
- Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
- Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate
Uniqueness
Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to the presence of a methyl group at the 2-position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-9(8(11)12-2)10(13-9)6-4-3-5-7-10/h3-7H2,1-2H3 |
InChI Key |
KUTXJXMCCOGQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CCCCC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.